3,5-Dimethyl-2-propanoylcyclohexan-1-one
Description
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
3,5-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)11-8(3)5-7(2)6-10(11)13/h7-8,11H,4-6H2,1-3H3 |
InChI Key |
RIRRPQLLNPBPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(CC(CC1=O)C)C |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Acylating Agents
A plausible starting material is 3,5-dimethylcyclohexan-1-one, which can undergo acylation at position 2. Propionyl chloride (CH₃CH₂COCl) serves as the acylating agent, with Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzing the reaction. The general mechanism proceeds via electrophilic attack, forming a ketone intermediate.
Example conditions from analogous syntheses:
- Molar ratios: Acylating agent : substrate = 1:1–1:50 (optimized at 1:10).
- Catalyst loading: Acylating agent : catalyst = 1:1–1:5 (optimal 1:2).
- Temperature: 0–150°C (typically 100°C).
- Reaction time: 1–12 hours.
Workup and Isolation
Post-reaction, the mixture is quenched in ice water, and the organic layer is separated. Sequential washing with dilute HCl, saturated NaHCO₃, and brine ensures neutrality. Anhydrous Na₂SO₄ drying followed by vacuum distillation yields the acylated product.
Table 1: Representative Acylation Data from Patent CN104761435A
| Acylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetyl chloride | AlCl₃ | 100 | 5 | 77.6 |
| Diacetyl oxide | FeCl₃ | 100 | 5 | 85.4 |
Oxidation of Alkyl Ketones to Esters
The propanoyl group in the target compound may originate from oxidation of a pre-installed alkyl chain. Peracids like meta-chloroperbenzoic acid (mCPBA) are effective oxidants for converting alkyl ketones to esters in non-protonic solvents (e.g., ethyl acetate).
Reaction Parameters
- Oxidant : substrate ratio: 1:1–1:5 (optimal 1:2).
- Solvent: Ethyl acetate, dichloromethane.
- Temperature: 20–25°C (room temperature).
Example protocol:
0.5 mol of 3,5-dimethylacetophenone is dissolved in 1000 mL ethyl acetate. Under stirring, 1.0 mol mCPBA is added at 20°C, followed by reflux until completion. The ester product is isolated via vacuum distillation (89–91°C at 5 mmHg).
Hydrolysis of Esters to Carboxylic Acids
Final hydrolysis of the ester intermediate under acidic or basic conditions yields the target ketone. For instance, hydrochloric acid or sodium carbonate facilitates ester cleavage, followed by extraction and vacuum distillation.
Table 2: Hydrolysis Conditions and Yields
| Ester | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| MX ethyl ester | HCl | Reflux | 86.3 |
| MX ethyl ester | Na₂CO₃ | Room | 89.8 |
Alternative Pathways: Claisen Condensation and Cyclization
For cyclohexanone derivatives lacking pre-installed methyl groups, Claisen condensation between diketones and esters offers an alternative route. Using 5,5-dimethylcyclohexane-1,3-dione (dimedone) and propionyl chloride, a base-catalyzed condensation could form the target scaffold.
Hypothetical reaction scheme:
- Condensation: Dimedone + Propionyl chloride → β-keto ester intermediate.
- Cyclization: Acid- or base-mediated ring closure to form the cyclohexanone core.
Challenges and Optimization Considerations
- Regioselectivity: Ensuring acylation at position 2 requires steric and electronic control, potentially via directing groups or tailored catalysts.
- Byproduct Formation: Competing reactions (e.g., over-oxidation) necessitate precise stoichiometry and temperature regulation.
- Purification: Vacuum distillation and chromatography are critical for isolating the desired product from methyl-substituted isomers.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 3,5-dimethyl-2-propanoylcyclohexanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
3,5-Dimethyl-2-propanoylcyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-Dimethyl-2-propanoylcyclohexan-1-one exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
5,5-Dimethylcyclohexane-1,3-dione (CAS No. Not specified in evidence)
Structural Differences :
Physical Properties :
- Higher polarity due to two electron-withdrawing ketones, leading to higher melting points compared to 3,5-dimethyl-2-propanoylcyclohexan-1-one.
| Property | 3,5-Dimethyl-2-propanoylcyclohexan-1-one | 5,5-Dimethylcyclohexane-1,3-dione |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₂ | C₈H₁₂O₂ |
| Key Functional Groups | Ketone, propanoyl, methyl | Two ketones, methyl |
| Reactivity | Acylation, nucleophilic additions | Enolate chemistry, cyclizations |
3,5-Dimethyl-2-cyclohexen-1-one (CAS No. 1123-09-7)
Structural Differences :
Physical and Chemical Properties :
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)cyclohexane (CAS No. 63251-38-7)
Structural Differences :
Functional Contrast :
- Lacks ketone or acyl groups, rendering it chemically inert compared to the target compound.
- Applications : Restricted to laboratory research due to undefined toxicity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dimethyl-2-propanoylcyclohexan-1-one, and how can reaction conditions be optimized?
- Methodology : Begin with a Claisen-Schmidt condensation or Friedel-Crafts acylation to introduce the propanoyl group. Optimize temperature (60–65°C) and acid catalysis (e.g., concentrated HCl) to enhance yield, as demonstrated in analogous cyclohexanone syntheses . Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, petroleum ether/ethyl acetate 4:1). Recrystallization ensures final purity.
- Key Variables : Catalyst type, solvent polarity, and reflux duration. Adjust based on steric hindrance from methyl groups.
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of 3,5-Dimethyl-2-propanoylcyclohexan-1-one?
- FT-IR : Identify the carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and methyl C-H bends (~1375 cm⁻¹). Compare with reference spectra for similar substituted cyclohexanones .
- NMR :
- ¹H-NMR : Look for methyl singlets (δ 1.2–1.4 ppm for cyclohexane methyl groups) and a downfield ketone proton (δ 2.5–3.0 ppm).
- ¹³C-NMR : Confirm the ketone carbon at δ 205–215 ppm and quaternary carbons in the cyclohexane ring. Use DEPT-135 to distinguish CH₃ groups .
Q. What safety protocols are critical when handling 3,5-Dimethyl-2-propanoylcyclohexan-1-one?
- Precautions : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in airtight containers away from oxidizers .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of 3,5-Dimethyl-2-propanoylcyclohexan-1-one?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d) basis set to calculate molecular orbitals, electrostatic potential maps, and bond dissociation energies. Validate against experimental thermochemical data (e.g., enthalpy of formation) .
- Applications : Predict regioselectivity in electrophilic substitutions or hydrogenation reactions by analyzing electron density distribution.
Q. How can crystallographic data resolve structural ambiguities in derivatives of 3,5-Dimethyl-2-propanoylcyclohexan-1-one?
- Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures. Apply twin refinement if crystal twinning is observed .
- Metrics : Check R-factors (<5%) and residual electron density maps to confirm atomic positions. Compare with DFT-optimized geometries to detect conformational discrepancies .
Q. What experimental strategies address contradictions between computational predictions and observed reaction outcomes?
- Case Study : If DFT predicts preferential oxidation at the propanoyl group, but experimental data show methyl group reactivity, re-evaluate solvent effects or transition-state barriers using polarizable continuum models (PCM) in DFT .
- Validation : Cross-validate with kinetic isotope effects or substituent-directed mutagenesis in catalytic systems.
Q. How can reaction mechanisms involving 3,5-Dimethyl-2-propanoylcyclohexan-1-one be probed using kinetic and isotopic labeling studies?
- Kinetic Analysis : Perform time-resolved NMR to monitor intermediate formation. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) .
- Isotopic Labeling : Introduce deuterium at methyl positions to track hydrogen transfer pathways via mass spectrometry.
Q. What methods mitigate challenges in synthesizing enantiopure derivatives of 3,5-Dimethyl-2-propanoylcyclohexan-1-one?
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation or cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
